Deacetyleupaserrin
Overview
Description
Deacetyleupaserrin is a sesquiterpene lactone with the molecular formula C20H26O6 and a molecular weight of 362.422 g/mol . It is known for its antileukemic properties and is classified as a germacranolide . The compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetyleupaserrin involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the core structure: This involves cyclization reactions to form the germacranolide core.
Functional group modifications: Introduction of hydroxyl, carbonyl, and ester groups through various organic reactions such as oxidation, reduction, and esterification.
Industrial Production Methods
This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Deacetyleupaserrin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as acetic anhydride for esterification reactions.
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and esterified derivatives of this compound .
Scientific Research Applications
Deacetyleupaserrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its biological activities, including antileukemic and anti-inflammatory properties.
Medicine: Potential therapeutic agent for leukemia and other cancers due to its cytotoxic effects on cancer cells.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
Deacetyleupaserrin exerts its effects primarily through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. It targets molecular pathways such as the NF-κB pathway, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Eupatoriopicrin: Another sesquiterpene lactone with similar antileukemic properties.
Hiyodorilactones A and B: Germacranolides with similar structural features and biological activities.
Uniqueness
Deacetyleupaserrin is unique due to its specific molecular structure, which confers distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-(hydroxymethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8-,12-7-,14-5+/t15-,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVLLYTTWUPBF-NQIXEDOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CO)/C(=O)O[C@@H]1C/C(=C\[C@H](C/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38456-39-2, 70209-85-7 | |
Record name | Deacetyleupaserrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038456392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6Z,8S*,10E,11aR*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070209857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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